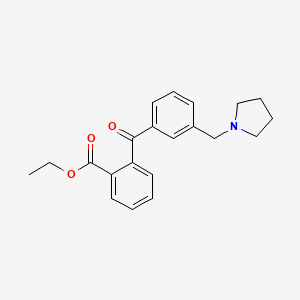

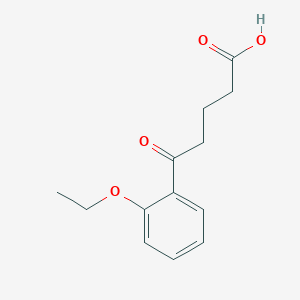

5-(2-Ethoxyphenyl)-5-oxovaleric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Ethoxyphenyl)-5-oxovaleric acid (EPOV) is a naturally-occurring fatty acid that is found in a variety of plants and animals. It is an important component of the lipid metabolism and plays a key role in several biochemical and physiological processes. EPOV has been studied extensively in recent years and has been found to have a wide range of applications in scientific research.

Scientific Research Applications

Inflammatory Mediator Research

5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a close analog of 5-(2-Ethoxyphenyl)-5-oxovaleric acid, is an important pro-inflammatory mediator. Studies reveal its role in stimulating the migration of eosinophils through the OXE receptor, which is a G-protein coupled receptor. Research focuses on understanding its structure-activity relationships to develop β-oxidation-resistant antagonists for inflammatory diseases (Ye et al., 2017).

Metabolic Signaling in Adipose Tissue

5-(2-Ethoxyphenyl)-5-oxovaleric acid is linked to the metabolism of brown and beige adipose tissue. These tissues function as distinct endocrine organs, interacting with skeletal muscle and systemic energy expenditure. Metabolites like 5-oxoproline and β-hydroxyisobutyric acid, related to 5-(2-Ethoxyphenyl)-5-oxovaleric acid, have been identified as crucial for metabolic signaling (Whitehead et al., 2021).

Environmental Biodegradation

Research into the environmental biodegradation of organic compounds has identified metabolites like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, which are structurally related to 5-(2-Ethoxyphenyl)-5-oxovaleric acid. These metabolites are part of the degradation pathways in microbes like Pseudomonas putida, crucial for understanding environmental pollution control (Catelani et al., 1973).

Cancer Research and Photodynamic Therapy

5-Aminolevulinic acid (5-ALA), a derivative of 5-(2-Ethoxyphenyl)-5-oxovaleric acid, is being explored for its application in photodynamic therapy (PDT) for treating cancers like nasopharyngeal carcinoma. Research shows that 5-ALA-induced protoporphyrin IX can be effective in inducing cell death in cancer cells through PDT (Betz et al., 2002).

Airway Smooth Muscle Research

5-(2-Ethoxyphenyl)-5-oxovaleric acid and its analogs are being studied for their effects on airway smooth muscle (ASM), particularly in the context of diseases like asthma. 5-Oxo-ETE, a similar compound, has been shown to regulate the tone of guinea pig airway smooth muscle via activation of calcium pools and the Rho-kinase pathway (Mercier et al., 2004).

properties

IUPAC Name |

5-(2-ethoxyphenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-17-12-8-4-3-6-10(12)11(14)7-5-9-13(15)16/h3-4,6,8H,2,5,7,9H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGKMAWTQMFHKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645433 |

Source

|

| Record name | 5-(2-Ethoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Ethoxyphenyl)-5-oxovaleric acid | |

CAS RN |

898791-59-8 |

Source

|

| Record name | 5-(2-Ethoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

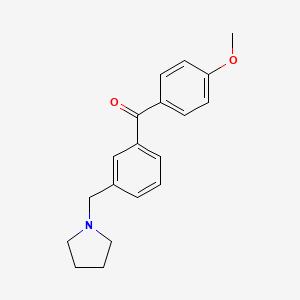

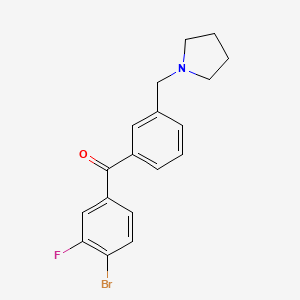

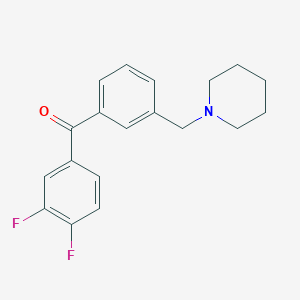

![Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate](/img/structure/B1325669.png)